N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Lipophilicity Membrane permeability Drug-likeness

N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is the only 4‑iodopyrazole offering a tertiary amide side chain. Its LogP of 1.79 and zero H‑bond donors ensure 35‑fold better membrane partitioning than primary amide analogs, making it ideal for CNS drug discovery. The iodine enables robust halogen bonding (up to 32.81 kJ mol⁻¹) and versatile cross‑coupling without competing acidic protons. Choose this scaffold to accelerate lead optimization, crystallography, and high‑throughput library synthesis.

Molecular Formula C9H14IN3O
Molecular Weight 307.135
CAS No. 1341393-89-2
Cat. No. B2741745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide
CAS1341393-89-2
Molecular FormulaC9H14IN3O
Molecular Weight307.135
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C=N1)I
InChIInChI=1S/C9H14IN3O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7H2,1-2H3
InChIKeyCMIIFXNABAZPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide (CAS 1341393-89-2): Physicochemical Profile and Procurement Position


N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a 4‑iodopyrazole derivative bearing a tertiary N,N‑diethylacetamide side chain (molecular formula C₉H₁₄IN₃O, average mass 307.13 Da) [1]. Its key predicted physicochemical descriptors—ACD/LogP 1.79, zero hydrogen bond donors, topological polar surface area 38 Ų, and density 1.6 ± 0.1 g cm⁻³ [1]—define a scaffold that combines the synthetic versatility of an iodopyrazole with the metabolic robustness and membrane permeability advantages conferred by a tertiary amide. Unlike its primary amide, amino, or carboxylic acid analogs, this compound presents a uniquely balanced profile of moderate lipophilicity and absence of H‑bond donor capacity, making it a strategically distinct candidate for medicinal chemistry campaigns, cross‑coupling diversification libraries, and halogen‑bond‑guided structural biology applications.

Why N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide Cannot Be Routinely Replaced by In‑Class Analogs


Although superficially similar pyrazole‑acetamide congeners share a 4‑iodopyrazole core, substitution at the amide nitrogen dramatically reshapes the property landscape. For example, replacing the tertiary N,N‑diethylamide of the title compound (LogP 1.79 [1]) with a primary amide drops LogP to 0.24 ; installing an amino group at the pyrazole 3‑position yields LogP 0.13 ; and a carboxylic acid analog gives LogP ≈ 0.57–0.87 . These differences of > 1.5 log units translate to approximately 30‑fold shifts in predicted membrane partitioning and substantially altered aqueous solubility, making generic substitution a high‑risk decision that can compromise a discovery program's permeability, bioavailability, and selectivity objectives. The sections below provide the quantitative evidence that underpins this differentiation.

Quantitative Differentiation Evidence for N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide Against the Closest Analogs


Lipophilicity Advantage Over Primary Amide and Amino-Pyrazole Analogs

The target compound exhibits an ACD/LogP of 1.79 [1], which is 1.55 log units higher than the primary amide analog 2-(4-iodo-1H-pyrazol-1-yl)acetamide (LogP 0.24) and 1.59–1.66 log units higher than the 3‑amino‑ and 4‑amino‑substituted N,N‑diethylacetamide congeners (LogP 0.13–0.20) [2]. This corresponds to a predicted ~35‑fold increase in octanol‑water partition coefficient relative to the primary amide, which directly impacts passive membrane permeation and CNS penetration potential.

Lipophilicity Membrane permeability Drug-likeness

Zero Hydrogen Bond Donors Versus Amino‑Substituted Analogs: Implications for Permeability and Off‑Target Binding

The target compound contains zero hydrogen bond donors (HBD = 0) [1], whereas the 3‑amino and 4‑amino N,N‑diethylacetamide analogs each possess one HBD (HBD = 1) [2]. A reduction from 1 to 0 HBD is recognized in medicinal chemistry as a significant gain, often lowering P‑glycoprotein recognition and reducing promiscuous off‑target binding while improving passive transcellular permeability.

Hydrogen bonding Permeability Selectivity

Physicochemical Properties (Density, Boiling Point, Vapor Pressure) for Formulation and Purification Development

The target compound exhibits a predicted density of 1.6 ± 0.1 g cm⁻³ and a boiling point of 377.6 ± 22.0 °C [1], compared with the primary amide analog which shows a substantially higher density of 2.3 ± 0.1 g cm⁻³ and a boiling point of 413.9 ± 25.0 °C [2]. The target compound's vapor pressure is predicted as 0.0 ± 0.9 mmHg at 25 °C and its enthalpy of vaporization is 62.5 ± 3.0 kJ mol⁻¹, indicating lower volatility than many common organic solvents and suitability for vacuum‑assisted drying and sublimation‑based purification workflows.

Physicochemical properties Formulation Purification

Halogen Bond Donor Capability of the 4‑Iodopyrazole Motif for Structural Biology and Supramolecular Design

The 4‑iodopyrazole scaffold is established as a robust halogen bond donor. Rotational spectroscopy and ab initio calculations demonstrate that 4‑iodopyrazole forms halogen bonds comparable in strength to those of CH₃I and CF₃I [1]. In self‑assembled systems, 3,5‑dimethyl‑4‑iodopyrazole achieves hydrogen‑bond/halogen‑bond interaction energies up to 32.81 kJ mol⁻¹ [2]. The target compound retains the 4‑iodopyrazole moiety while appending a metabolically stable tertiary amide that does not introduce competing H‑bond donor sites, thereby preserving the halogen bond donor capability for use in crystal engineering, fragment‑based screening, and SAD/MAD phasing in protein crystallography.

Halogen bonding Structural biology Supramolecular chemistry

Synthetic Diversification Potential: Iodo Handle for Palladium‑Catalyzed Cross‑Coupling

The iodine atom at the pyrazole 4‑position serves as an excellent leaving group for palladium‑catalyzed cross‑coupling reactions, including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings. While the primary amide analog 2‑(4‑iodo‑1H‑pyrazol‑1‑yl)acetamide also contains the iodo handle, it suffers from potential competing amide‑directed metalation and lower solubility in organic reaction media due to its higher polarity. The tertiary amide of the target compound eliminates the acidic amide protons, provides greater solubility in aprotic solvents, and reduces the risk of unwanted side reactions during cross‑coupling, making it a superior substrate for library‑based diversification.

Cross-coupling Chemical biology Library synthesis

Metabolic Stability Advantage of Tertiary Amide Over Primary Amide: Class‑Level Pharmacokinetic Inference

Tertiary amides are generally more resistant to hydrolytic metabolism by amidases and peptidases than primary or secondary amides. The target compound's N,N‑diethyl substitution eliminates the primary amide NH₂, removing a major metabolic soft spot. While direct in vitro metabolic stability data for this specific compound are not publicly available, the well‑established structure‑metabolism relationship across the amide class strongly predicts a longer half‑life in hepatic microsome or plasma stability assays compared with the primary amide analog.

Metabolic stability Amide hydrolysis Pharmacokinetics

Procurement‑Driven Application Scenarios for N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide


CNS‑Penetrant Lead Optimization Programs Requiring Enhanced Passive Permeability

The target compound's LogP of 1.79—~35‑fold higher than the primary amide analog (LogP 0.24) [1]—and its zero H‑bond donor count make it the preferred starting point for medicinal chemistry programs targeting intracellular CNS enzymes or receptors where passive blood‑brain barrier penetration is a prerequisite. Its moderate lipophilicity places it within the optimal CNS drug space, avoiding both the low brain exposure typical of overly polar analogs and the high tissue binding/non‑specific binding risks of excessively lipophilic derivatives.

Fragment‑Based Drug Discovery and Protein Crystallography Leveraging Halogen Bonding

The 4‑iodopyrazole motif is a validated 'magic bullet' for biochemical structure determination [2], forming halogen bonds comparable in strength to CH₃I/CF₃I and achieving interaction energies up to 32.81 kJ mol⁻¹ in supramolecular assemblies [3]. The target compound delivers this halogen bond donor capability without competing H‑bond donor interference, making it an ideal fragment for halogen‑bond‑guided screening libraries and for experimental phasing (SAD/MAD) in protein crystallography where heavy‑atom derivatization is required.

Parallel Synthesis and Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The iodine at the pyrazole 4‑position provides a versatile handle for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings [4]. Unlike the primary amide analog, the target compound's tertiary amide eliminates interfering acidic protons, enhances solubility in aprotic coupling solvents, and reduces the risk of amide‑directed side reactions, making it a more robust substrate for high‑throughput parallel library synthesis and late‑stage functionalization strategies.

In Vivo Proof‑of‑Concept Studies Demanding Amide Metabolic Stability

Where the primary amide analog may be rapidly hydrolyzed by plasma amidases, the N,N‑diethyl tertiary amide of the target compound is predicted to exhibit substantially longer metabolic half‑life based on the well‑established metabolic stability hierarchy of amides [5]. This makes it the preferable procurement choice for research groups planning to advance early hits directly into rodent pharmacokinetic or efficacy studies without undertaking additional amide‑to‑tertiary‑amide synthetic elaboration.

Quote Request

Request a Quote for N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.